molecular formula C6H12ClN3O B15400424 DL-Histidinol Dihydrochloride CAS No. 1379992-35-4

DL-Histidinol Dihydrochloride

Cat. No.: B15400424
CAS No.: 1379992-35-4
M. Wt: 177.63 g/mol
InChI Key: IQIDPEXUQGHICQ-UHFFFAOYSA-N
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Description

DL-Histidinol Dihydrochloride is a derivative of the amino acid histidine, where the carboxylic acid group is replaced by an alcohol (-ol) functional group, forming an amino alcohol. This compound exists as a racemic mixture (D- and L-isomers) and is typically stabilized as a dihydrochloride salt. These compounds are critical in biochemical research, particularly in studies involving enzyme inhibition, chiral synthesis, and cellular metabolism .

Properties

CAS No.

1379992-35-4

Molecular Formula

C6H12ClN3O

Molecular Weight

177.63 g/mol

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C6H11N3O.ClH/c7-5(3-10)1-6-2-8-4-9-6;/h2,4-5,10H,1,3,7H2,(H,8,9);1H

InChI Key

IQIDPEXUQGHICQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(CO)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares DL-Histidinol Dihydrochloride with structurally or functionally related hydrochlorides, leveraging data from the evidence provided.

DL-Histidine Monohydrochloride Monohydrate

  • CAS No.: 123333-71-1
  • Molecular Formula : C₆H₉N₃O₂·HCl·H₂O
  • Molecular Weight : 209.63 g/mol
  • Purity : ≥99%
  • Melting Point : ≥250°C
  • Physical Properties : White or off-white crystalline powder.
  • Applications : Used in biochemical research, particularly in protein studies and buffer preparation. Its racemic nature makes it valuable for chiral resolution experiments .

L-Histidine Monohydrochloride

  • CAS No.: 7048-02-4
  • Molecular Formula : C₆H₉N₃O₂·HCl
  • Purity : 99%
  • Applications : Widely employed in cell culture media and as a stabilizing agent in pharmaceuticals. Unlike the DL-form, it is enantiomerically pure, which is critical for biological specificity .

Histamine Dihydrochloride

  • CAS No.: Referenced under "2-(4-Imidazolyl) ethylamine dihydrochloride" in .
  • Structure : Contains an imidazole ring linked to an ethylamine backbone.
  • Applications: Primarily used in immunological research to modulate histamine receptors. Unlike histidinol derivatives, histamine lacks the amino alcohol group, affecting its receptor-binding affinity .

Methyl DL-Lysinate Dihydrochloride

  • CAS No.: 34015-48-0
  • Molecular Formula : C₇H₁₆N₂O₂·2HCl
  • Applications: A lysine derivative used in peptide synthesis. Its dihydrochloride form enhances solubility in aqueous solutions, a property shared with this compound .

Comparative Data Table

Compound CAS No. Molecular Weight (g/mol) Purity Melting Point (°C) Key Applications
This compound Not Available Not Available N/A Not Available Biochemical research (inferred)
DL-Histidine Monohydrochloride Monohydrate 123333-71-1 209.63 ≥99% ≥250 Protein studies, chiral resolution
L-Histidine Monohydrochloride 7048-02-4 191.62 99% Not Available Cell culture, pharmaceuticals
Histamine Dihydrochloride Not Specified 184.07 N/A Not Available Immunological research
Methyl DL-Lysinate Dihydrochloride 34015-48-0 231.13 N/A Not Available Peptide synthesis

Key Research Findings

Racemic vs. Enantiopure Forms: DL-Histidine Monohydrochloride Monohydrate’s racemic mixture (DL-form) is advantageous for studying stereochemical effects in enzyme-substrate interactions, whereas L-Histidine Monohydrochloride’s enantiopurity is essential for biological assays requiring specificity .

Solubility Enhancements: Dihydrochloride salts, such as Methyl DL-Lysinate Dihydrochloride and inferred this compound, exhibit improved aqueous solubility compared to their free-base counterparts, facilitating their use in liquid-phase reactions .

Thermal Stability: DL-Histidine Monohydrochloride Monohydrate demonstrates high thermal stability (melting point ≥250°C), suggesting similar robustness in this compound under experimental conditions .

Limitations and Contradictions

  • The evidence lacks direct data on this compound, necessitating inferences from structurally related compounds.
  • Discrepancies in melting points and solubility data across sources highlight the need for standardized characterization protocols.

Q & A

How is DL-Histidinol Dihydrochloride synthesized and characterized in laboratory settings?

Level: Basic
Methodological Answer:
this compound is typically synthesized via catalytic hydrogenation of histidine derivatives or through enantioselective reduction of histidine precursors. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on imidazole ring protons and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) to assess purity, similar to methods used for Diphenhydramine Hydrochloride quantification .
  • Mass Spectrometry (MS) for molecular weight validation.
    Safety protocols, such as those outlined for Amantadine Hydrochloride, should be followed, including proper ventilation and personal protective equipment (PPE) .

What strategies are recommended to address discrepancies in the reported biological activity of this compound across different cell models?

Level: Advanced
Methodological Answer:
Contradictions in biological activity may arise from variations in cell permeability, receptor density, or assay conditions. To resolve these:

  • Standardize Assay Conditions: Use consistent buffer systems (e.g., pH 7.4 PBS) and temperature controls, as seen in octenidine dihydrochloride studies .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to identify model-specific effects.
  • Mechanistic Profiling: Employ siRNA knockdown or receptor antagonists to isolate target pathways, similar to approaches for serotonin receptor ligands .

What analytical techniques are most effective for quantifying this compound purity in research samples?

Level: Basic
Methodological Answer:
Purity analysis requires orthogonal methods:

  • HPLC with UV Detection: Optimize mobile phases (e.g., acetonitrile-phosphate buffer) and column selection (C18), as validated for Diphenhydramine Hydrochloride .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents, a technique applied to structurally similar amine derivatives .
  • Elemental Analysis: Confirm chloride content stoichiometry, critical for dihydrochloride salts .

How can researchers optimize experimental conditions to study this compound's interaction with neurotransmitter systems?

Level: Advanced
Methodological Answer:
To investigate neurotransmitter interactions (e.g., histamine or serotonin receptors):

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-histamine) in competitive binding studies, ensuring proper controls for nonspecific binding.
  • Functional Assays: Measure second messengers (e.g., cAMP or Ca²⁺ flux) in transfected HEK293 cells, as done for α-Methylhistamine derivatives .
  • Cross-Validation: Compare results across in vitro (cell-based) and ex vivo (tissue slice) models to account for metabolic differences .

What safety protocols should be followed when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Key safety measures include:

  • PPE Compliance: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure, as mandated for cathinone derivatives .
  • Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation risks .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams, per guidelines for histamine dihydrochloride .
  • Training: Document staff training on emergency procedures, aligning with OSHA standards for dihydrochloride salts .

How can the stability of this compound be evaluated under long-term storage conditions?

Level: Advanced
Methodological Answer:
Stability studies should incorporate:

  • Accelerated Degradation Testing: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC .
  • pH-Dependent Stability: Assess hydrolysis rates in buffers (pH 1–9) to identify optimal storage conditions.
  • Light Sensitivity: Compare UV-vis spectra before and after light exposure, critical for imidazole-containing compounds .

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